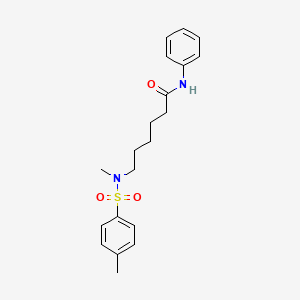![molecular formula C22H23NO3 B6525904 N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 1013722-67-2](/img/structure/B6525904.png)
N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide, commonly known as EPNA, is a synthetic compound with promising potential for scientific research applications. It is a derivative of the widely used drug naproxen, and has been studied for its potential to reduce inflammation and pain. EPNA has been found to be effective in a variety of laboratory experiments in vitro and in vivo, and is currently being explored for its potential applications in treating a range of diseases and conditions.
科学的研究の応用
EPNA has been studied for its potential applications in scientific research. It has been found to be effective in a variety of laboratory experiments, both in vitro and in vivo. It has been used to study the effects of inflammation and pain, as well as to investigate the mechanisms of action of other drugs. EPNA has also been studied for its potential applications in treating a range of diseases and conditions, including cancer, diabetes, and cardiovascular disease.
作用機序
EPNA is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which play an important role in inflammation and pain. It is thought to bind to the active site of the COX enzymes, preventing them from producing prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the production of prostaglandins, EPNA can reduce inflammation and pain.
Biochemical and Physiological Effects
EPNA has been found to have a range of biochemical and physiological effects. In laboratory experiments, it has been found to reduce inflammation and pain, as well as to reduce the production of other molecules involved in inflammation, such as leukotrienes and cytokines. It has also been found to have antioxidant effects, and to reduce the production of reactive oxygen species.
実験室実験の利点と制限
EPNA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and has been found to be effective in a variety of laboratory experiments. However, it is important to note that EPNA is not approved for clinical use, and its effects in humans have not been studied. As such, it is important to use caution when using EPNA in laboratory experiments.
将来の方向性
EPNA has a range of potential future applications. It could be used to study the effects of inflammation and pain in humans, as well as to investigate the mechanisms of action of other drugs. It could also be explored for its potential applications in treating a range of diseases and conditions, including cancer, diabetes, and cardiovascular disease. Additionally, further research could be conducted to optimize the synthesis method for greater efficiency and cost-effectiveness.
合成法
EPNA is synthesized through a multi-step process, beginning with the reaction of 4-ethoxyphenol and ethylchloroformate to form 4-ethoxyphenoxyethylchloride. This intermediate is then reacted with naproxen to form EPNA. This synthesis method has been optimized for efficiency and cost, and has been found to produce high-quality EPNA.
特性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-25-19-10-12-20(13-11-19)26-15-14-23-22(24)16-18-8-5-7-17-6-3-4-9-21(17)18/h3-13H,2,14-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYUJBYKHVRFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Ethoxyphenoxy)ethyl]-2-(naphthalen-1-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea](/img/structure/B6525826.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea](/img/structure/B6525830.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6525839.png)
![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)
![N-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B6525849.png)
![2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid](/img/structure/B6525852.png)

![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)